N'-(5-bromo-3-chloropyridin-2-yl)-1-cyclopropylethane-1,2-diamine
Description
N’-(5-bromo-3-chloropyridin-2-yl)-1-cyclopropylethane-1,2-diamine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine and chlorine atom on the pyridine ring, along with a cyclopropyl group attached to an ethane-1,2-diamine moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Properties
IUPAC Name |
N'-(5-bromo-3-chloropyridin-2-yl)-1-cyclopropylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrClN3/c11-7-3-8(12)10(14-4-7)15-5-9(13)6-1-2-6/h3-4,6,9H,1-2,5,13H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTGGCBSDAACSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC2=C(C=C(C=N2)Br)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-bromo-3-chloropyridin-2-yl)-1-cyclopropylethane-1,2-diamine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the bromination and chlorination of a pyridine derivative, followed by the introduction of the cyclopropyl group and the ethane-1,2-diamine moiety. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of N’-(5-bromo-3-chloropyridin-2-yl)-1-cyclopropylethane-1,2-diamine may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the high purity and yield of the final product. The optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
N’-(5-bromo-3-chloropyridin-2-yl)-1-cyclopropylethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The bromine and chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or heteroaryl groups, onto the pyridine ring.
Scientific Research Applications
N’-(5-bromo-3-chloropyridin-2-yl)-1-cyclopropylethane-1,2-diamine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is used in the development of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N’-(5-bromo-3-chloropyridin-2-yl)-1-cyclopropylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-(5-bromo-3-chloropyridin-2-yl)-1-cyclopropylethane-1,2-diamine include other pyridine derivatives with different substituents on the pyridine ring or variations in the attached functional groups. Examples include:
- N-(5-bromo-3-chloropyridin-2-yl)benzamide
- 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid ethyl ester
Uniqueness
The uniqueness of N’-(5-bromo-3-chloropyridin-2-yl)-1-cyclopropylethane-1,2-diamine lies in its specific combination of substituents and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, offering advantages such as enhanced reactivity, selectivity, and potential biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
